REACTION_CXSMILES
|
Br.Br[C:3]1[N:9]=[C:8](N)[CH2:7][C:6]2[CH:11]=[CH:12][CH:13]=[CH:14][C:5]=2[CH:4]=1.[OH2:15].[OH2:16].O.C([O-])(=O)C.[Na+]>O>[CH2:4]1[C:5]2[CH:14]=[CH:13][CH:12]=[CH:11][C:6]=2[CH2:7][C:8](=[O:15])[NH:9][C:3]1=[O:16] |f:0.1,2.3.4.5.6|
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Name
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4-Bromo-1H-benzo[d]azepin-2-ylamine hydrobromide
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Quantity
|
41.2 g
|
Type
|
reactant
|
Smiles
|
Br.BrC1=CC2=C(CC(=N1)N)C=CC=C2
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Name
|
|
Quantity
|
600 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
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Setpoint
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85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated to 90° C. for 3 h
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Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
Cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the precipitation of a white solid
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Type
|
WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(NC(CC2=C1C=CC=C2)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.4 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |